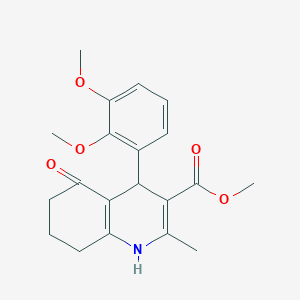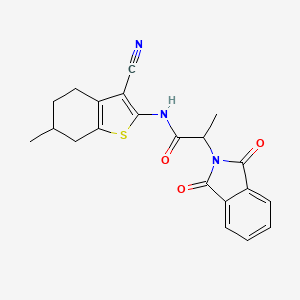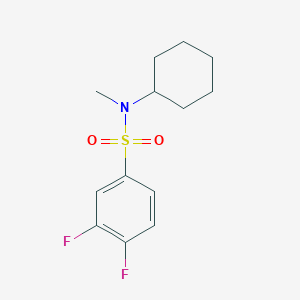methyl]phosphonate](/img/structure/B5083961.png)
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, also known as DAN, is a commonly used compound in scientific research. It is a phosphonate ester that has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. It has also been used as a precursor for the synthesis of other phosphonate esters and as a chiral auxiliary in asymmetric synthesis. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to be a useful tool in the study of enzyme mechanisms and in the development of enzyme inhibitors.
Mechanism of Action
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It acts by irreversibly binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition involves the formation of a covalent bond between the phosphonate group of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and the active site serine residue of the enzyme. This results in the inactivation of the enzyme and the prevention of further catalytic activity.
Biochemical and Physiological Effects
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain cytokines. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used in small quantities to achieve the desired effect. However, there are also limitations to its use. diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, but it may not be effective against other types of enzymes. In addition, its irreversible mode of inhibition may make it difficult to study enzyme kinetics and other aspects of enzyme function.
Future Directions
There are a number of future directions for research involving diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate. One area of interest is the development of new phosphonate esters with improved properties for use in enzyme inhibition and other applications. Another area of interest is the study of the biochemical and physiological effects of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate in more detail, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and its interaction with enzymes and other biological molecules.
Synthesis Methods
The synthesis of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate involves the reaction of diethyl phosphite with 4-nitrobenzoyl chloride and then with glycine. The final product is obtained by treating the resulting intermediate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually high, and the purity of the product can be easily determined using analytical techniques such as NMR and IR spectroscopy.
properties
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)


![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
